molecular formula C12H13NO3 B2389608 N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 333747-75-4

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2389608
CAS No.: 333747-75-4
M. Wt: 219.24
InChI Key: XSEFLCAZAPLJJM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that belongs to the class of 1,4-benzodioxine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the ring-closing metathesis (RCM) reaction using a nitro-Grela catalyst. This method allows for the efficient formation of the 1,4-benzodioxine ring system with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale RCM reactions under optimized conditions to ensure high yield and purity. The use of chiral catalysts and specific reaction conditions can further enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A parent compound with similar structural features.

    2,3-Dihydro-1,4-benzodioxine-2-carboxamide: A closely related compound with slight structural differences.

Uniqueness

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(13-8-5-6-8)11-7-15-9-3-1-2-4-10(9)16-11/h1-4,8,11H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEFLCAZAPLJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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